molecular formula C10H24N2O2 B14262351 1,10-Diaminodecane-5,6-diol CAS No. 189013-07-8

1,10-Diaminodecane-5,6-diol

Cat. No.: B14262351
CAS No.: 189013-07-8
M. Wt: 204.31 g/mol
InChI Key: CLGAPUZUEWJSGB-UHFFFAOYSA-N
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Description

1,10-Diaminodecane-5,6-diol is an organic compound with the molecular formula C10H24N2O2 It is a diamine-diol, meaning it contains both amine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Diaminodecane-5,6-diol can be synthesized through several methods. One common approach involves the reduction of dicarbonyl compounds to diols. For instance, the reduction of 1,10-decanedione using reducing agents like sodium borohydride or lithium aluminum hydride can yield 1,10-decanediol, which can then be aminated to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of decanedione followed by amination. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,10-Diaminodecane-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amine groups can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Scientific Research Applications

1,10-Diaminodecane-5,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-diaminodecane-5,6-diol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it useful in modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

    1,10-Decanediamine: Lacks the hydroxyl groups, making it less versatile in chemical reactions.

    1,10-Decanediol: Lacks the amine groups, limiting its applications in biological systems.

    1,6-Hexanediamine: Shorter chain length, resulting in different physical and chemical properties.

Uniqueness: 1,10-Diaminodecane-5,6-diol is unique due to its combination of amine and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This bifunctionality makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

189013-07-8

Molecular Formula

C10H24N2O2

Molecular Weight

204.31 g/mol

IUPAC Name

1,10-diaminodecane-5,6-diol

InChI

InChI=1S/C10H24N2O2/c11-7-3-1-5-9(13)10(14)6-2-4-8-12/h9-10,13-14H,1-8,11-12H2

InChI Key

CLGAPUZUEWJSGB-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(CCCCN)O)O

Origin of Product

United States

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